molecular formula C16H19N7O2 B2745792 1-((1-(1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034407-25-3

1-((1-(1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2745792
CAS No.: 2034407-25-3
M. Wt: 341.375
InChI Key: SEYAZPTZCZSREY-UHFFFAOYSA-N
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Description

1-((1-(1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H19N7O2 and its molecular weight is 341.375. The purity is usually 95%.
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Biological Activity

The compound 1-((1-(1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS Number: 2415510-20-0) is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5OC_{19}H_{21}N_5O, with a molecular weight of 335.4 g/mol. The structure features multiple heterocycles, including a pyrazine moiety and a triazole ring, which are known for their diverse biological activities.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the triazole ring may contribute to its ability to modulate enzyme activity or receptor binding, influencing various biological processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazine structure have shown efficacy against various bacterial strains through inhibition of bacterial type IV secretion systems .

Anticancer Potential

Preliminary data suggest that the compound may possess anticancer properties. In vitro studies on related pyrazine derivatives have demonstrated apoptosis-inducing effects in cancer cell lines, potentially through mechanisms involving caspase activation and modulation of apoptotic pathways .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Some pyrazine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may also exhibit similar activity. For example, certain analogs showed IC50 values indicating potent inhibition of these enzymes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to This compound :

StudyFocusFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro.
AnticancerInduced apoptosis in cancer cell lines with minimal cytotoxicity to normal cells.
Enzyme InhibitionShowed potential as a dual inhibitor of AChE and BChE with promising IC50 values.

Comparative Analysis

Comparing this compound with other azetidine and pyridazine derivatives reveals unique features:

CompoundStructureBiological Activity
Similar Azetidine DerivativeContains simpler heterocyclesModerate antimicrobial activity
Pyridazine AnalogLacks triazole ringLower anticancer efficacy

The combination of multiple heterocycles in This compound enhances its potential for diverse biological interactions.

Properties

IUPAC Name

1-[[1-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-11-5-18-14(6-17-11)16(25)22-9-13(10-22)23-8-12(19-20-23)7-21-4-2-3-15(21)24/h5-6,8,13H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYAZPTZCZSREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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